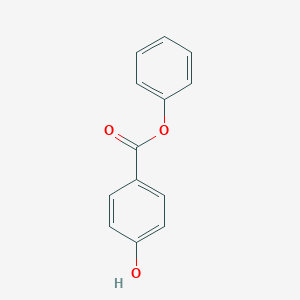

Phenyl 4-hydroxybenzoate

Description

Properties

IUPAC Name |

phenyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLNWLVPAHNBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26220-23-5 | |

| Record name | Benzoic acid, 4-hydroxy-, phenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26220-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047882 | |

| Record name | Phenylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-62-7 | |

| Record name | Phenyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylparaben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B15A4L4Y1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antimicrobial Mechanism of Phenyl 4-hydroxybenzoate: A Technical Guide for Researchers

An In-depth Examination of Phenyl 4-hydroxybenzoate (B8730719) and its Primary Role as a Precursor to the Paraben Class of Antimicrobials

Introduction

Phenyl 4-hydroxybenzoate, also known as phenylparaben, is a significant compound within the chemical and pharmaceutical industries, primarily recognized for its role as a chemical intermediate in the synthesis of parabens.[1] While possessing inherent antimicrobial properties, its principal contribution to antimicrobial efficacy lies in its function as a precursor to the widely utilized paraben preservatives. This technical guide provides a comprehensive overview of the mechanism of action of this compound, delineating its direct antimicrobial activities and, more extensively, the well-documented mechanisms of its paraben derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Direct Antimicrobial Activity of this compound

While the majority of scientific literature focuses on its paraben derivatives, this compound itself exhibits antimicrobial effects. The proposed mechanism of action involves the disruption of microbial cell membrane integrity and the inhibition of enzymatic activity. The presence of both an ester and a hydroxyl functional group allows for interactions with microbial proteins and enzymes through the formation of hydrogen bonds and hydrophobic interactions, leading to a modulation of their functions.

Quantitative Data on Antimicrobial Activity

Quantitative data on the direct antimicrobial activity of this compound is limited in comparison to its paraben derivatives. However, some studies have determined its efficacy against specific microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Key Paraben Derivatives

| Compound | Microorganism | Type | MIC (µg/mL) | Reference(s) |

| This compound | Aspergillus niger | Fungus | 500 | [2] |

| Penicillium notatum | Fungus | 500 | [2] | |

| Mucor rouxii | Fungus | 500 | [2] | |

| Methylparaben | Staphylococcus aureus | Bacterium (Gram+) | 1000 - 4000 | [3] |

| Escherichia coli | Bacterium (Gram-) | 1000 - 2000 | [3] | |

| Candida albicans | Fungus (Yeast) | 500 - 1000 | [4] | |

| Ethylparaben | Staphylococcus aureus | Bacterium (Gram+) | 500 - 2000 | [3] |

| Escherichia coli | Bacterium (Gram-) | 500 - 1000 | [3] | |

| Candida albicans | Fungus (Yeast) | 250 - 500 | [4] | |

| Propylparaben | Staphylococcus aureus | Bacterium (Gram+) | 125 - 1000 | [3] |

| Escherichia coli | Bacterium (Gram-) | 250 - 500 | [3] | |

| Candida albicans | Fungus (Yeast) | 125 - 250 | [4] | |

| Butylparaben | Staphylococcus aureus | Bacterium (Gram+) | 62.5 - 500 | [3] |

| Escherichia coli | Bacterium (Gram-) | 125 - 250 | [3] | |

| Candida albicans | Fungus (Yeast) | 62.5 - 125 | [4] |

This compound as a Precursor to Parabens

The primary significance of this compound in the context of antimicrobial activity is its role as a starting material for the synthesis of various paraben esters, such as methylparaben, ethylparaben, propylparaben, and butylparaben.[5] These parabens are effective and widely used preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[5]

The synthesis of parabens from this compound can be achieved through transesterification. In this reaction, the phenyl group of this compound is exchanged with an alkyl group from an alcohol (e.g., methanol, ethanol, propanol) in the presence of a catalyst.

Caption: Synthesis of Parabens from this compound.

Core Antimicrobial Mechanisms of Parabens

Parabens exert their antimicrobial effects through a multi-targeted approach, which contributes to their broad-spectrum activity and the relatively low incidence of microbial resistance.[4] The primary mechanisms of action are:

-

Disruption of Microbial Cell Membrane Integrity and Function: The lipophilic nature of parabens allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components such as ions and ATP. This disruption also inhibits membrane-bound enzymes and transport systems.

-

Inhibition of Key Enzymatic Activities: Parabens have been shown to inhibit essential microbial enzymes, thereby disrupting critical metabolic pathways. Key targets include ATPases and phosphotransferases, which are vital for energy production and nutrient uptake.[6] The inhibition of these enzymes can be irreversible, leading to cell death.[6]

-

Interference with Nucleic Acid Synthesis: Parabens can inhibit the synthesis of DNA and RNA, which is crucial for microbial growth and replication.[7] While the exact molecular targets are not fully elucidated, it is proposed that parabens may inhibit the function of DNA and RNA polymerases.

Caption: Multi-targeted Antimicrobial Mechanism of Parabens.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the study of antimicrobial agents: the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Materials:

-

Test compound (this compound or paraben)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism to be tested (standardized inoculum)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator

2. Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

The final concentration of the solvent in the assay should be non-inhibitory to the microorganism (typically ≤1% v/v).

3. Preparation of Microorganism Inoculum:

-

From a fresh (18-24 hours) culture of the microorganism on an appropriate agar (B569324) plate, select several colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

-

Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well will serve as a growth control (containing broth and inoculum but no antimicrobial agent).

-

The twelfth well will serve as a sterility control (containing only broth).

-

Add 100 µL of the prepared microorganism inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

Caption: Experimental Workflow for MIC Determination.

5. Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

6. Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the antimicrobial agent in the well that shows no visible growth.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of Phenyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 4-hydroxybenzoate (B8730719) (CAS No: 17696-62-7), a key intermediate in the synthesis of various organic compounds, including parabens used as preservatives in cosmetics and pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

Phenyl 4-hydroxybenzoate is a white crystalline solid with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[1] Its structure consists of a phenyl group connected to a 4-hydroxybenzoate moiety through an ester linkage.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons of the phenyl and 4-hydroxybenzoate rings, as well as the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Protons ortho to the ester group (on the 4-hydroxybenzoate ring) |

| ~7.45 | Multiplet | 2H | Protons meta to the ester group (on the phenyl ring) |

| ~7.25 | Multiplet | 3H | Protons ortho and para to the ester group (on the phenyl ring) |

| ~6.90 | Doublet | 2H | Protons meta to the ester group (on the 4-hydroxybenzoate ring) |

| ~5.50 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Ester Carbonyl Carbon (C=O) |

| ~162 | Carbon bearing the hydroxyl group (on the 4-hydroxybenzoate ring) |

| ~151 | Carbon attached to the ester oxygen (on the phenyl ring) |

| ~132 | CH carbons ortho to the ester group (on the 4-hydroxybenzoate ring) |

| ~129 | CH carbons meta to the ester group (on the phenyl ring) |

| ~126 | CH carbon para to the ester group (on the phenyl ring) |

| ~122 | CH carbons ortho to the ester group (on the phenyl ring) |

| ~121 | Carbon bearing the ester group (on the 4-hydroxybenzoate ring) |

| ~116 | CH carbons meta to the ester group (on the 4-hydroxybenzoate ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1710-1680 | Strong | C=O stretch (ester carbonyl) |

| 1610-1580 | Medium | C=C stretch (aromatic ring) |

| 1500-1400 | Medium | C=C stretch (aromatic ring) |

| 1300-1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Abundance (%) | Assignment |

| 214 | ~40 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - C₆H₅O]⁺ (Loss of phenoxy radical) |

| 93 | ~30 | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | ~15 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal is collected prior to the sample scan.

Mass Spectrometry

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition:

-

Instrument: A GC-MS system.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

References

Solubility profile of Phenyl 4-hydroxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Phenyl 4-hydroxybenzoate (B8730719) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phenyl 4-hydroxybenzoate (also known as Phenylparaben) in organic solvents. Due to a notable scarcity of specific quantitative solubility data for this compound in publicly available scientific literature, this guide presents qualitative solubility information for the target compound, alongside quantitative data for structurally related parabens to offer a comparative context. Furthermore, detailed experimental protocols for determining solubility are provided, along with visualizations of the experimental workflow and factors influencing solubility.

Introduction to this compound

This compound is an organic compound, specifically the ester of phenol (B47542) and 4-hydroxybenzoic acid. It belongs to the paraben family, which is widely used in the cosmetic, pharmaceutical, and food industries as preservatives due to their antimicrobial properties. The solubility of this compound in various organic solvents is a critical parameter for its formulation, synthesis, and application in different products.

Solubility Profile of this compound

Qualitative Solubility:

Published data on the quantitative solubility of this compound is limited. However, qualitative descriptions indicate that it is:

-

Fully soluble in acetone (B3395972) at 25°C[1].

-

Soluble in a variety of organic solvents[2].

-

Mentioned as a component in formulations with organic solvents like ethanol[3][4].

Quantitative Solubility Data for Related Parabens:

To provide a framework for understanding the potential solubility behavior of this compound, the following tables summarize the quantitative solubility of other common parabens in various organic solvents. It is generally observed that as the alkyl chain length of the paraben increases, its water solubility decreases, while its solubility in less polar organic solvents tends to increase[5].

Table 1: Solubility of Methylparaben (C₈H₈O₃) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 25 | 59 |

| Ethanol | 25 | 52 |

| Propylene Glycol | 25 | 22 |

| Acetone | 25 | 64 |

| Ether | 25 | 23 |

| Benzene | 25 | 0.7 |

| Carbon Tetrachloride | 25 | 0.1 |

| Peanut Oil | 25 | 0.5 |

Data sourced from "The Cosmetic Chemist".

Table 2: Solubility of Butylparaben (C₁₁H₁₄O₃) in Various Solvents at 20°C

| Solvent | Solubility (mass fraction) |

| Methanol | > Ethanol |

| Ethanol | > Acetone |

| Acetone | > Propanol |

| Propanol | > Ethyl Acetate |

| Ethyl Acetate | > Acetonitrile |

Data sourced from a study on the solubility of butyl paraben.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments used to determine the solubility of compounds like this compound.

3.1. Isothermal Shake-Flask Method (Equilibrium Method)

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid solvent.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities.

-

Glass vials or flasks with airtight seals.

-

Analytical balance.

-

Filtration device (e.g., syringe filters with appropriate membrane).

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a glass vial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies are often conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the vials are left undisturbed in the constant temperature bath to allow the undissolved solid to settle.

-

Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. For aromatic compounds like parabens, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly employed.

-

Quantification: A calibration curve is prepared using standard solutions of known concentrations of this compound in the same solvent. The concentration of the saturated solution is then calculated from this curve.

3.2. Gravimetric Method

This method is straightforward and relies on the accurate weighing of the solute dissolved in a known amount of solvent.

Principle: A known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature water bath or incubator.

-

Glass vials or flasks.

-

Analytical balance.

-

Oven or desiccator for drying.

-

Filtration apparatus.

Procedure:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Sampling: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solute and above that of the solvent. Care must be taken to avoid decomposition of the solute.

-

Drying and Weighing: The container with the solid residue is cooled in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent.

Visualizations

Experimental Workflow for Solubility Determination (Shake-Flask Method)

Caption: A flowchart illustrating the key steps in the isothermal shake-flask method for determining solubility.

Factors Influencing the Solubility of this compound

Caption: A diagram showing the interplay of solute, solvent, and system conditions that affect solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents remains elusive in readily accessible literature, this guide provides a foundational understanding of its solubility characteristics through qualitative descriptions and comparative data from related paraben compounds. The detailed experimental protocols for the isothermal shake-flask and gravimetric methods offer researchers and drug development professionals a practical framework for determining the solubility of this and other similar compounds in their own laboratories. The provided diagrams visually summarize the experimental process and the key factors influencing solubility, serving as a quick reference for understanding these fundamental concepts. Further research to quantify the solubility of this compound in a range of pharmaceutically and cosmetically relevant organic solvents would be a valuable contribution to the field.

References

- 1. This compound | 17696-62-7 | Benchchem [benchchem.com]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. CN101090630A - Formulations containing insect repellent compounds - Google Patents [patents.google.com]

- 4. CN1660248A - A kind of Dan'e Fukang preparation and its preparation method - Google Patents [patents.google.com]

- 5. rivm.nl [rivm.nl]

Unveiling the Structural Nuances of Phenyl 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as Phenylparaben, is a significant chemical intermediate in the synthesis of parabens, which are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products.[1][2] Its molecular formula is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol .[3] This white crystalline solid's efficacy and safety in various applications are intrinsically linked to its precise three-dimensional structure and molecular geometry.[1][4] This technical guide provides an in-depth exploration of the crystal structure and molecular geometry of Phenyl 4-hydroxybenzoate, offering valuable data for researchers and professionals in drug development and materials science.

Molecular Structure and Geometry

The molecular structure of this compound consists of a phenyl group attached to a 4-hydroxybenzoate moiety through an ester linkage. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related compounds provides significant insights into its expected molecular geometry.

The overall shape of the molecule is anticipated to be non-planar. The dihedral angle between the two aromatic rings is a critical parameter defining the molecule's conformation. In similar phenyl benzoate (B1203000) structures, this angle can vary, influencing the crystal packing and intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17696-62-7 | |

| Molecular Formula | C₁₃H₁₀O₃ | |

| Molecular Weight | 214.22 g/mol | |

| Appearance | White to almost white powder or crystals | [5] |

| Purity | >99.0% (GC) | [5] |

| Melting Point | 180.0 - 183.0 °C | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-hydroxybenzoic acid with phenol. A representative experimental protocol is as follows:

Materials:

-

4-hydroxybenzoic acid

-

Phenol

-

Boron nitride (catalyst)

-

Toluene (solvent)

-

Sodium hydroxide (B78521) solution (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-hydroxybenzoic acid, a molar excess of phenol, and a catalytic amount of boron nitride in toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted 4-hydroxybenzoic acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a toluene/hexane mixture, to obtain fine, white crystals.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly employed.[6]

-

KBr Pellet: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: A paste is created by grinding the solid sample with a few drops of Nujol (mineral oil). This mull is then placed between two KBr or NaCl plates.[6]

-

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Biological Activity and Signaling Pathways

This compound, as a member of the paraben family, is primarily recognized for its antimicrobial properties. While specific signaling pathways directly modulated by this compound are not extensively documented, parabens, in general, have been investigated for their potential endocrine-disrupting activities, particularly their weak estrogenic effects.[7] It is important to note that 4-hydroxybenzoic acid, a metabolite of parabens, is a known bioactive phenolic compound.[8] Further research is needed to elucidate the specific molecular interactions and signaling cascades that may be influenced by this compound.

Conclusion

This technical guide has summarized the available information on the crystal structure and molecular geometry of this compound. While a definitive crystallographic structure remains to be published, data from related compounds provide a strong basis for understanding its molecular conformation. The provided experimental protocols for synthesis and characterization offer a practical framework for researchers working with this compound. Further investigation into the specific biological interactions and signaling pathways of this compound will be crucial for a comprehensive understanding of its role in various applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C13H10O3) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 17696-62-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition Analysis of Phenyl 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Phenyl 4-hydroxybenzoate (B8730719). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on structurally similar compounds, namely other parabens and aromatic esters, to present a comprehensive overview. The presented data and pathways are intended to serve as a reference point for researchers and professionals in drug development and materials science.

Introduction

Phenyl 4-hydroxybenzoate, a member of the paraben family, is an aromatic ester with applications in various industries. Understanding its thermal stability and decomposition profile is crucial for defining its processing parameters, shelf-life, and potential degradation pathways under thermal stress. This guide outlines the expected thermal behavior of this compound, proposes a likely decomposition pathway, and provides standardized protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | White solid | |

| CAS Number | 17696-62-7 | [1] |

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For propylparaben (B1679720), thermal stability is maintained up to 99°C, with a single-stage weight loss occurring between 150°C and 290°C.[2][3] It is reasonable to expect this compound to exhibit a similar decomposition profile, likely within a comparable temperature range. The expected quantitative data, based on this analogy, is summarized in Table 2.

Table 2: Estimated TGA Data for this compound

| Parameter | Estimated Value |

| Onset of Decomposition (T_onset) | ~150 - 200 °C |

| End of Decomposition (T_end) | ~250 - 300 °C |

| Major Mass Loss Step | Single Stage |

| Residue at 600 °C | < 5% |

Note: These values are estimations based on the thermal behavior of propylparaben and require experimental verification.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, the primary expected thermal events are melting and decomposition. The melting point of propylparaben is reported to be 99°C.[2][3] The melting point of this compound is anticipated to be in a similar range for aromatic esters. The decomposition process is expected to be endothermic.

Table 3: Estimated DSC Data for this compound

| Thermal Event | Estimated Temperature Range (°C) |

| Melting Point (T_m) | ~90 - 110 °C |

| Decomposition | ~150 - 300 °C |

Note: These values are estimations and require experimental verification.

Decomposition Pathway and Products

The thermal decomposition of esters can proceed through various mechanisms. For parabens, a common degradation pathway involves the cleavage of the ester bond.[4] The natural decomposition of parabens is known to yield phenol (B47542) and p-hydroxybenzoic acid.[4] Therefore, a plausible primary decomposition pathway for this compound is the scission of the ester linkage to form these two compounds.

At higher temperatures, p-hydroxybenzoic acid can further decarboxylate to produce phenol and carbon dioxide. This suggests that at elevated temperatures, phenol and carbon dioxide would be the ultimate major decomposition products.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To obtain precise data for the thermal decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

A standard TGA protocol involves heating a small sample of the material at a constant rate in a controlled atmosphere.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Heat the sample from ambient temperature to at least 600 °C to ensure complete decomposition.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset and end temperatures of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and the enthalpy of decomposition.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Program:

-

Heat from ambient to a temperature above the expected melting point (e.g., 120 °C).

-

Cool the sample back to ambient temperature.

-

Reheat the sample to a temperature that ensures complete decomposition (e.g., 350 °C).

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the peak of the endothermic transition in the first heating cycle and the decomposition characteristics from the second heating cycle.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5]

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 300 °C, 400 °C, and 500 °C to analyze products at different decomposition stages) in an inert atmosphere (Helium).

-

Gas Chromatography (GC): The pyrolysis products are swept into a GC column where they are separated based on their boiling points and interaction with the stationary phase.

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Temperature Program: A temperature ramp (e.g., from 40 °C to 300 °C at 10 °C/min) is used to elute the separated compounds.

-

-

Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).

Caption: General experimental workflow for thermal decomposition analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound based on available data for structurally related compounds. The proposed decomposition pathway, beginning with ester cleavage to form phenol and p-hydroxybenzoic acid, offers a chemically reasonable mechanism. However, it is imperative that the estimated thermal properties and decomposition products are confirmed through rigorous experimental analysis using the protocols outlined in this guide. Such data is essential for the safe and effective use of this compound in all its applications.

References

Phenyl 4-Hydroxybenzoate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 4-hydroxybenzoate (B8730719), a versatile aromatic ester, serves as a critical building block in a multitude of organic syntheses. Its unique structure, possessing both a reactive phenolic hydroxyl group and an ester functionality, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of Phenyl 4-hydroxybenzoate. It details experimental protocols for its preparation and subsequent use in significant reactions such as the Fries rearrangement. Furthermore, this document summarizes its role in the synthesis of pharmaceuticals, liquid crystals, and polymers, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of chemical and drug development.

Introduction

This compound (CAS No. 17696-62-7), also known as phenylparaben, is a white to off-white crystalline solid.[1] It is an ester of phenol (B47542) and p-hydroxybenzoic acid.[1] The compound's bifunctional nature, featuring a nucleophilic phenolic hydroxyl group and an electrophilic ester carbonyl group, makes it a valuable intermediate in organic synthesis. Its applications span from the production of widely used preservatives to the synthesis of complex molecules for the pharmaceutical and materials science industries.[2] This guide aims to provide a detailed technical resource on the synthesis and utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 17696-62-7 | [3] |

| Molecular Formula | C₁₃H₁₀O₃ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥99.0% (by HPLC) | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water. | [1] |

| Storage | Store at 2°C - 8°C |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 4-hydroxybenzoic acid with phenol. Various catalytic systems can be employed to facilitate this reaction.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common method for the synthesis of this compound using a combination of boric acid and sulfuric acid as catalysts.

Materials:

-

4-Hydroxybenzoic acid

-

Phenol

-

Boric acid

-

Concentrated sulfuric acid

-

Inert solvent (e.g., xylene or toluene)

-

Dilute sodium hydrogen carbonate solution

-

Water

Procedure:

-

Suspend 4-hydroxybenzoic acid and phenol in an inert solvent such as xylene in a round-bottom flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).

-

Add a catalytic amount of boric acid (0.1-1.5% by weight) and concentrated sulfuric acid (0.1-1.5% by weight).[4]

-

Heat the mixture to reflux. The water formed during the esterification will be collected in the water separator.[4]

-

Continue refluxing for 3.5 to 4 hours, or until no more water is collected.[4]

-

Allow the reaction mixture to cool to room temperature. The crude product will crystallize out of the solution.

-

Filter the crude product by suction filtration and wash with the inert solvent (xylene or toluene).

-

Further wash the product with a dilute sodium hydrogen carbonate solution, followed by water, to remove any unreacted acid.

-

Dry the purified this compound. A yield of up to 98.5% can be expected.[4]

This compound as a Building Block

The dual functionality of this compound makes it a valuable precursor in various synthetic pathways.

Fries Rearrangement

The Fries rearrangement is a key reaction of this compound, converting the phenolic ester into hydroxyaryl ketones.[5][6] This reaction is typically catalyzed by Lewis acids, such as aluminum chloride.[5][6] The regioselectivity (ortho- vs. para-substitution) can be influenced by reaction conditions like temperature and solvent.[5][6]

Materials:

-

Phenyl benzoate (B1203000)

-

Anhydrous aluminum chloride

Procedure:

-

Dissolve Phenyl benzoate (2.52 mmol) in nitromethane (8 mL) and cool the solution to -10 °C with stirring.[6]

-

In a separate flask, prepare a solution of anhydrous aluminum chloride (12.6 mmol) in nitromethane (8 mL).

-

Add the aluminum chloride solution dropwise to the Phenyl benzoate solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[6]

-

Upon completion, the reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product is then extracted with an organic solvent, washed, dried, and purified, often by recrystallization or chromatography.

-

Yields for this type of reaction are reported to be in the range of 80-92%.[6]

Synthesis of Liquid Crystals

This compound serves as a monomer in the synthesis of liquid crystal polymers (LCPs).[7] The rigid rod-like structure of the p-hydroxybenzoate unit contributes to the formation of mesophases, which are characteristic of liquid crystals. These materials find applications in electronics and advanced materials.

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its structure allows for the introduction of the p-hydroxybenzoyl moiety into more complex drug molecules.

Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

| Spectroscopic Data | Description | References |

| ¹H NMR | Spectra available, though specific peak assignments are not detailed in the provided search results. | [8] |

| ¹³C NMR | Spectra available, though specific peak assignments are not detailed in the provided search results. | [8] |

| FTIR (KBr Wafer) | Spectra available, characteristic peaks for ester C=O and phenolic O-H would be expected. | [8] |

| Mass Spectrometry (GC-MS) | Spectra available. | [8] |

Safety and Handling

This compound requires careful handling in a laboratory setting. The following table summarizes its key safety information.

| Hazard Information | Description | References |

| GHS Pictogram | GHS07 (Exclamation mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [3] |

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups enable its use in a wide array of applications, from the production of everyday preservatives to the development of advanced materials and life-saving pharmaceuticals. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. CAS 17696-62-7: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

- 5. electrochem.org [electrochem.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylparaben | C13H10O3 | CID 87250 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Provenance and Biochemical Synthesis of Phenyl 4-Hydroxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of phenyl 4-hydroxybenzoate (B8730719) and its related derivatives. The document delves into the prevalence of these compounds in various biological systems, elucidates the intricate biosynthetic pathways responsible for their formation, and offers detailed experimental protocols for their extraction, characterization, and quantification. This guide is intended to serve as a critical resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Natural Occurrence

The core structure of these derivatives, 4-hydroxybenzoic acid (4-HBA), is a widespread secondary metabolite found across the plant, fungal, and bacterial kingdoms. However, the natural occurrence of its phenyl ester, phenyl 4-hydroxybenzoate (also known as phenylparaben), is not well-documented in scientific literature, with most reports pertaining to its synthetic production and use as a preservative. In contrast, other esters of 4-HBA, particularly alkyl and prenylated derivatives, have been identified in various natural sources.

4-Hydroxybenzoic Acid (4-HBA)

4-HBA is a phenolic acid found in a diverse range of organisms. In plants, it has been isolated from species such as Vitex agnus-castus, Hypericum perforatum (St. John's wort), and is a known metabolite in carrots and coconuts.[1][2] It is also produced by the freshwater green alga Spongiochloris spongiosa and fungi like the medicinal mushroom Ganoderma lucidum.[1] Certain bacteria, such as Cryptanaerobacter phenolicus, are also known to produce 4-HBA.[1]

Alkyl and Prenylated 4-Hydroxybenzoate Esters

While evidence for naturally occurring this compound is scarce, other esterified derivatives are well-known. These are often referred to collectively as parabens.

-

Alkyl Esters (Parabens): These compounds, where the carboxyl group of 4-HBA is esterified with a simple alcohol, are found in various plants and some insects, where they are thought to contribute to defense mechanisms.[3] A notable example is the marine bacterium Microbulbifer sp. strain A4B-17, which produces a range of alkyl esters of 4-HBA.[4][5]

-

Prenylated Derivatives: Plants from the Piper genus are a source of 4-HBA derivatives featuring prenyl groups attached to the aromatic ring.[6]

Quantitative Data on Naturally Occurring 4-HBA Derivatives

Quantitative data on the natural abundance of this compound is largely unavailable due to the lack of confirmed natural sources. However, production yields have been quantified for alkyl esters from microbial cultures.

| Compound | Producing Organism | Concentration / Yield | Reference(s) |

| 4-Hydroxybenzoic Acid | Microbulbifer sp. A4B-17 | 10 mg/L | [4][5] |

| Butyl 4-hydroxybenzoate | Microbulbifer sp. A4B-17 | 24 mg/L | [4][5] |

| Heptyl 4-hydroxybenzoate | Microbulbifer sp. A4B-17 | 0.4 mg/L | [4][5] |

| Nonyl 4-hydroxybenzoate | Microbulbifer sp. A4B-17 | 6 mg/L | [4][5] |

Biosynthesis of this compound Derivatives

The biosynthesis of these compounds is a multi-step process that begins with the formation of the 4-hydroxybenzoic acid (4-HBA) core, followed by an esterification step. The pathways for 4-HBA synthesis are well-characterized, but the specific enzymatic process for creating the phenyl ester in natural systems remains largely hypothetical.

Biosynthesis of the 4-Hydroxybenzoate (4-HBA) Precursor

There are two primary pathways that lead to the synthesis of 4-HBA in nature: the Shikimate Pathway, predominantly in microorganisms, and the Phenylpropanoid Pathway in plants.

In bacteria and fungi, 4-HBA is typically synthesized from chorismate , a key intermediate in the shikimate pathway.[7] The conversion is a direct, single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase (CPL) , also known as UbiC.[8] This enzyme eliminates pyruvate (B1213749) from the side chain of chorismate to yield 4-HBA.[8]

References

- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxybenzoic acid: formula, properties, occurrence in nature ... [antropocene.it]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of Phenyl 4-hydroxybenzoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical properties of Phenyl 4-hydroxybenzoate (B8730719), a key intermediate in the pharmaceutical and cosmetic industries.[1][2] By leveraging computational chemistry, we can predict and understand the molecule's behavior, offering valuable insights for drug design and development. This document details theoretical data on the molecule's geometry, vibrational frequencies, and electronic properties, alongside comprehensive experimental protocols for its synthesis and analysis.

Disclaimer: Due to the limited availability of dedicated computational studies on Phenyl 4-hydroxybenzoate in published literature, the theoretical data presented in this guide is a representative model based on quantum chemical calculations of structurally analogous compounds, such as phenyl benzoate (B1203000) and 4-hydroxybenzoic acid. These values serve as a robust starting point for the theoretical and experimental investigation of this compound.

Molecular Structure and Optimized Geometry

Quantum chemical calculations, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable conformation of this compound. These calculations provide optimized bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure and reactivity.

Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-O (Ester) | 1.35 |

| C=O (Ester) | 1.21 | |

| O-C (Phenyl) | 1.41 | |

| C-C (Benzene Ring) | 1.39 - 1.40 | |

| C-O (Phenolic) | 1.36 | |

| O-H (Phenolic) | 0.96 | |

| Bond Angle (°) | O-C=O | 123.5 |

| C-O-C | 118.0 | |

| C-C-O (Phenolic) | 120.0 |

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated frequencies are often scaled to better match experimental values.

Table 2: Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| O-H stretch | 3550 | ~3400 (broad) | Phenolic hydroxyl group |

| C-H stretch (aromatic) | 3100-3000 | 3050 | Aromatic C-H bonds |

| C=O stretch (ester) | 1735 | 1720 | Ester carbonyl group |

| C=C stretch (aromatic) | 1600-1450 | 1605, 1510, 1455 | Aromatic ring stretching |

| C-O stretch (ester) | 1270, 1150 | 1265, 1160 | Ester C-O bonds |

| O-H bend (phenolic) | 1200 | 1210 | In-plane phenolic O-H bend |

| C-H bend (aromatic) | 900-650 | 845, 750, 690 | Out-of-plane aromatic C-H bend |

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and electronic transition energy.

Table 3: Representative Electronic Properties of this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.5 |

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Spectroscopic Analysis: NMR and UV-Vis

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and the electronic transitions observed in UV-Vis spectroscopy.

Table 4: Representative Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Atom | Calculated ¹H | Experimental ¹H | Calculated ¹³C | Experimental ¹³C |

| Aromatic Protons | 6.9 - 8.2 | 6.9 - 8.1 | 115 - 163 | 116 - 162 |

| Phenolic Proton | 5.0 - 6.0 | Variable | - | - |

| Carbonyl Carbon | - | - | ~165 | ~164 |

Table 5: Representative Calculated and Experimental UV-Vis Absorption

| Parameter | Calculated (in Methanol) | Experimental (in Methanol) |

| λ_max (nm) | ~260 | ~258 |

| Electronic Transition | π → π | π → π |

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Reaction)[3][4][5]

This method involves the acylation of a phenol (B47542).

Materials:

-

4-Hydroxybenzoic acid

-

Thionyl chloride

-

Phenol

-

Pyridine or aqueous sodium hydroxide

-

Dichloromethane (DCM) or diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equivalents) dropwise to a stirred solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent like toluene. Heat the mixture at reflux for 2-3 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-hydroxybenzoyl chloride.

-

Esterification: Dissolve the crude 4-hydroxybenzoyl chloride in an inert organic solvent such as DCM. In a separate flask, dissolve phenol (1 equivalent) in the same solvent containing a base (pyridine or aqueous NaOH, 2 equivalents).

-

Cool the phenol solution in an ice bath and slowly add the acid chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization[6][7][8][9]

Materials:

-

Crude this compound

-

Ethanol (B145695) or a mixture of ethanol and water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, cool the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to obtain pure this compound.

Spectroscopic Analysis

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][5][6][7]

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

5.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method) [8][9][10][11][12]

-

Thoroughly grind 1-2 mg of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer a portion of the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

5.3.3. UV-Vis Spectroscopy [13][14]

-

Prepare a stock solution of the purified this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol (B129727) or ethanol).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette to measure the absorbance of the solvent (as a blank) and then the sample solutions.

-

Scan the absorbance of the sample solutions over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

Workflow and Signaling Pathway Diagrams

Diagram 2: Quantum Chemical and Experimental Analysis Workflow

Caption: Workflow for the integrated computational and experimental analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ossila.com [ossila.com]

An In-depth Technical Guide to Phenyl 4-hydroxybenzoate (CAS: 17696-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is an organic compound with the CAS number 17696-62-7. It is the ester of phenol (B47542) and 4-hydroxybenzoic acid.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and known biological activities, with a focus on its mechanism of action.

Core Properties

Phenyl 4-hydroxybenzoate is a white to off-white crystalline solid.[2] It is recognized for its antimicrobial properties and is used as a preservative in cosmetics and personal care products.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 17696-62-7 | [1][4] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 180-183 °C | [3] |

| Boiling Point | Decomposes (similar to its precursor 4-hydroxybenzoic acid) | [6] |

| Solubility | Limited solubility in water; Soluble in organic solvents like ethanol (B145695) and acetone | [2] |

| Storage | Store at 2°C - 8°C | [4] |

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly found in search results |

Mass Spectrometry Data

| m/z | Interpretation |

| 214 | [M]+ (Molecular Ion) |

| 121 | Base Peak |

| 93 | Fragment |

Note: While the presence of spectral data is confirmed in databases like PubChem, specific peak lists were not available in the provided search results.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 4-hydroxybenzoic acid with phenol in the presence of an acid catalyst.[7][8]

Materials:

-

4-hydroxybenzoic acid

-

Phenol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid and a molar excess of phenol in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The progress of the reaction can be monitored by observing the removal of water, for example, using a Dean-Stark apparatus.

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Fischer Esterification:

Biological Activity and Mechanism of Action

This compound, as a member of the paraben family, exhibits antimicrobial activity, particularly against fungi and Gram-positive bacteria.[9] Its mechanism of action is believed to involve the disruption of bacterial membrane transport processes.[9]

Antimicrobial Signaling Pathway

One proposed mechanism for the antimicrobial action of parabens involves their interaction with mechanosensitive channels in bacteria, such as E. coli. This interaction can disrupt the osmotic gradients essential for bacterial survival.[10]

Anti-inflammatory Activity

This compound has also been noted for its potential anti-inflammatory properties, which are thought to stem from its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation.

Prostaglandin Synthesis Inhibition Pathway:

Conclusion

This compound is a compound with significant applications as a preservative due to its antimicrobial properties. Its synthesis is achievable through standard organic chemistry techniques like Fischer esterification. While its general mechanisms of antimicrobial and anti-inflammatory action are understood, further research into specific signaling pathways and detailed quantitative properties would be beneficial for the scientific and drug development communities.

References

- 1. Phenylparaben | C13H10O3 | CID 87250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 17696-62-7: this compound | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. iajpr.com [iajpr.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylparaben: A Comprehensive Technical Guide to its Physical and Chemical Properties

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Phenylparaben (phenyl 4-hydroxybenzoate), a member of the paraben family of preservatives, is utilized in cosmetics, pharmaceuticals, and food products for its effective antimicrobial properties. A thorough understanding of its physical and chemical characteristics is paramount for formulation development, stability testing, and safety assessment. This technical guide provides a detailed overview of the core physical and chemical properties of phenylparaben, supported by experimental methodologies and visual representations of its synthesis and metabolic pathways.

Core Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of phenylparaben is presented in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of Phenylparaben

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 176 °C | [4][5] |

| Boiling Point (Predicted) | 391.6 ± 25.0 °C | [4][6] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [4][5] |

| pKa | 8.95 ± 0.26 (Predicted) | [4][6] |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | [1] |

Table 2: Solubility of Phenylparaben

| Solvent | Solubility | Reference |

| Water | Limited solubility | [2][7] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Slightly soluble | [4][5] |

| Methanol (B129727) | Slightly soluble | [4][5] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of phenylparaben are outlined below. These protocols are based on standard laboratory practices and information available for the paraben class of compounds.

Melting Point Determination

The melting point of phenylparaben can be determined using the capillary method with a melting point apparatus.[8][9][10][11]

Methodology:

-

Sample Preparation: A small amount of dry, powdered phenylparaben is packed into a capillary tube to a height of 2-3 mm.[8][9] The tube is then tapped gently to ensure the sample is compact at the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[8][9]

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a precise measurement.[9][10]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range.[10] For a pure substance like phenylparaben, this range should be narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[12][13]

Methodology:

-

Sample Preparation: An excess amount of phenylparaben is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of phenylparaben in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination (Spectrophotometric Method)